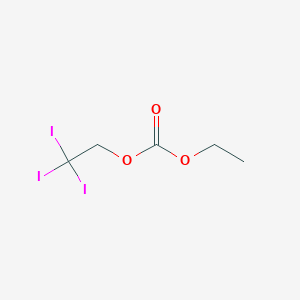
Ethyl 2,2,2-triiodoethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,2,2-triiodoethyl carbonate is an organic compound characterized by the presence of three iodine atoms attached to an ethyl carbonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2,2-triiodoethyl carbonate typically involves the reaction of ethyl chloroformate with triiodomethane in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the formation of the carbonate ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Ethyl 2,2,2-triiodoethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of ethyl 2,2,2-triiodoethanol.
Substitution: The iodine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under mild conditions to replace iodine atoms.
Major Products
The major products formed from these reactions include iodinated alcohols, acids, and various substituted derivatives, depending on the reagents and conditions used.
科学的研究の応用
Ethyl 2,2,2-triiodoethyl carbonate has several scientific research applications:
Biology: The compound is studied for its potential use in radiolabeling and imaging due to the presence of iodine atoms.
Medicine: Research is ongoing into its use as a contrast agent in medical imaging techniques such as X-ray and CT scans.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which ethyl 2,2,2-triiodoethyl carbonate exerts its effects involves the interaction of its iodine atoms with various molecular targets. The iodine atoms can participate in halogen bonding, which influences the reactivity and stability of the compound. The carbonate group can undergo hydrolysis, releasing triiodoethanol and carbon dioxide.
類似化合物との比較
Similar Compounds
Ethyl 2,2,2-trifluoroethyl carbonate: Similar in structure but contains fluorine atoms instead of iodine.
Ethyl chloroformate: Contains chlorine atoms and is used in similar synthetic applications.
Triiodomethane (Iodoform): A simpler compound with three iodine atoms attached to a single carbon.
Uniqueness
Ethyl 2,2,2-triiodoethyl carbonate is unique due to the presence of three iodine atoms, which impart distinct chemical and physical properties. Its high iodine content makes it particularly useful in applications requiring heavy atoms, such as radiolabeling and imaging.
特性
CAS番号 |
192511-13-0 |
|---|---|
分子式 |
C5H7I3O3 |
分子量 |
495.82 g/mol |
IUPAC名 |
ethyl 2,2,2-triiodoethyl carbonate |
InChI |
InChI=1S/C5H7I3O3/c1-2-10-4(9)11-3-5(6,7)8/h2-3H2,1H3 |
InChIキー |
MSIKCMOZRFYFGU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OCC(I)(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



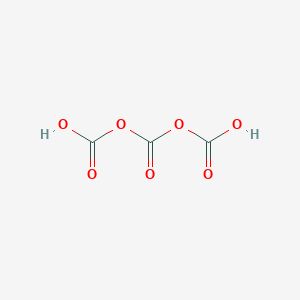
![3-Butyn-2-ol, 2-methyl-4-[5-(1-methyl-2-pyrrolidinyl)-3-pyridinyl]-](/img/structure/B12556309.png)
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)
![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)
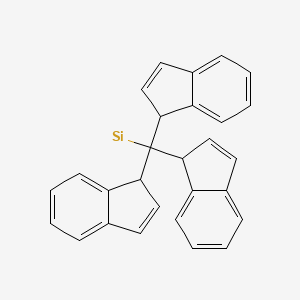
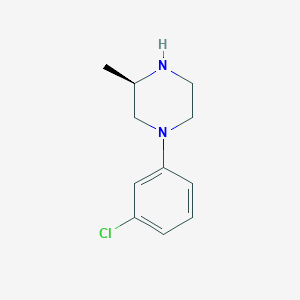


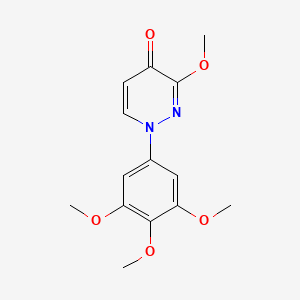
![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)
![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)

![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)
